Anhydrosecoisolariciresinol
Overview
Description
Anhydrosecoisolariciresinol is a lignan, a type of polyphenolic compound found in plants. It is an acid degradation product of secoisolariciresinol, which is primarily found in flaxseeds. Lignans like this compound are known for their potential health benefits, including antioxidant, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydrosecoisolariciresinol can be synthesized through the acid-catalyzed dehydration of secoisolariciresinol. This reaction typically involves the use of strong acids such as hydrochloric acid or sulfuric acid under controlled conditions to facilitate the removal of water molecules from secoisolariciresinol, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of secoisolariciresinol from flaxseeds, followed by its conversion to this compound using acid treatment. The process includes steps like solvent extraction, acid hydrolysis, and purification through techniques such as preparative high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Anhydrosecoisolariciresinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it back to secoisolariciresinol.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed:
Oxidation: Various oxidized lignans.
Reduction: Secoisolariciresinol.
Substitution: Derivatives with different functional groups
Scientific Research Applications
Anhydrosecoisolariciresinol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lignan chemistry and reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with microorganisms.
Medicine: Studied for its potential anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231
Mechanism of Action
Anhydrosecoisolariciresinol exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation. .
Comparison with Similar Compounds
Secoisolariciresinol: The precursor to anhydrosecoisolariciresinol, found in flaxseeds.
Secoisolariciresinol Diglucoside: A glycosylated form of secoisolariciresinol.
Dehydrodiconiferyl Alcohol-4-β-D-glucoside: A neolignan with similar biological activities.
Comparison: this compound is unique due to its formation through acid degradation and its distinct furan ring structure. Compared to secoisolariciresinol and its diglucoside form, this compound exhibits different biological activities and stability under various conditions .
Properties
IUPAC Name |
4-[[(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-23-19-9-13(3-5-17(19)21)7-15-11-25-12-16(15)8-14-4-6-18(22)20(10-14)24-2/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGUIJKVZZROIQ-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COCC2CC3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC[C@@H]2CC3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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